3-Benzamido-N-(2-fluorophenyl)benzamide: Structural & Functional Analysis
3-Benzamido-N-(2-fluorophenyl)benzamide: Structural & Functional Analysis
This in-depth technical guide details the chemical structure, synthesis, and biological context of 3-benzamido-N-(2-fluorophenyl)benzamide , a synthetic bis-benzamide scaffold.[1][2] This molecule serves as a critical structural probe in medicinal chemistry, particularly in the development of TASK-1 (KCNK3) potassium channel inhibitors and as a mechanistic control in Histone Deacetylase (HDAC) research.[1][2]
Executive Summary
3-benzamido-N-(2-fluorophenyl)benzamide (C
This scaffold is chemically significant for two primary reasons:
-
TASK-1 Inhibition: It is a close structural analog of TASK-1-IN-1 (3-benzamido-N-(2-ethylphenyl)benzamide), a potent and selective inhibitor of the two-pore domain potassium channel KCNK3 (TASK-1).[1][2][3] The 2-fluorophenyl substitution is often explored to modulate metabolic stability and lipophilicity while retaining channel blockade.[1][2]
-
HDAC Negative Control: Structurally related to the Class I HDAC inhibitor Entinostat (MS-275) , this compound lacks the critical zinc-binding ortho-amino group.[1][2] Consequently, it is frequently utilized as a negative control to validate zinc-dependent binding mechanisms in epigenetic assays.[1][2]
Chemical Structure & Physicochemical Properties
2.1 Structural Breakdown
The molecule consists of three aromatic systems linked by amide bonds, creating a "linear" but flexible topology.[2]
-
Core: 1,3-Disubstituted benzene (Isophthalic-like pattern, though derived from 3-aminobenzoic acid).[1][2]
-
Tail Group: N-(2-fluorophenyl)amide.[1][2] The fluorine atom at the ortho position induces a specific conformational lock via electrostatic repulsion with the amide oxygen and weak H-bonding with the amide nitrogen.[1][2]
2.2 Physicochemical Profile (Calculated)
| Property | Value | Significance |
| Molecular Formula | C | Synthetic Bis-amide |
| Molecular Weight | 334.34 g/mol | Fragment-like, highly drug-like |
| cLogP | ~3.5 - 4.0 | High lipophilicity; likely membrane permeable |
| H-Bond Donors | 2 (Amide NH) | Critical for binding pocket interactions |
| H-Bond Acceptors | 2 (Amide CO) + 1 (F) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 5 | Moderate flexibility allows induced fit |
| TPSA | ~58 Ų | Good oral bioavailability prediction (<140 Ų) |
Synthetic Pathways
The synthesis of 3-benzamido-N-(2-fluorophenyl)benzamide is typically achieved through a convergent sequential amide coupling strategy.[1][2] The central scaffold, 3-aminobenzoic acid , serves as the linchpin.[1][2]
3.1 Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing two possible routes.[1][2] Route A (via Intermediate 1) is generally preferred to avoid handling free anilines in the final step.[1][2]
3.2 Step-by-Step Synthesis Protocol
Route A: Acylation followed by Amidation (Preferred) [1][2]
-
Step 1: Synthesis of 3-benzamidobenzoic acid
-
Reagents: 3-Aminobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.5 eq).[1][2]
-
Solvent: Dichloromethane (DCM) or THF.[2]
-
Procedure: Dissolve 3-aminobenzoic acid in DCM/Et3N at 0°C. Dropwise add benzoyl chloride. Warm to RT and stir for 4 hours. Acidify with 1M HCl to precipitate the product.
-
Yield: ~85-90%.[2]
-
Checkpoint: Verify formation of the amide bond by IR (Amide I band at ~1650 cm⁻¹) and disappearance of aniline NH₂.[2]
-
-
Step 2: Coupling with 2-Fluoroaniline
-
Reagents: 3-benzamidobenzoic acid (1.0 eq), 2-Fluoroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1][2]
-
Solvent: DMF (Anhydrous).[2]
-
Procedure:
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]
-
Validation:
H NMR should show two amide singlets (~10.5 ppm) and the characteristic multiplets of the three aromatic rings.[2]
-
Biological Context & Mechanism of Action[1][2][3][5]
4.1 Primary Context: TASK-1 (KCNK3) Inhibition
This molecule is a direct analog of TASK-1-IN-1 (CAS: 600125-11-9), a potent blocker of the TASK-1 two-pore domain potassium channel.[1][2][3]
-
Mechanism: Bis-benzamides bind to the intracellular vestibule of the TASK-1 channel, occluding the pore and preventing K
efflux.[1][2] This leads to membrane depolarization.[2][3] -
SAR Insight: The ortho-substituent on the terminal aniline (2-F vs 2-Et) dictates potency and metabolic stability.[1][2]
-
2-Ethyl (TASK-1-IN-1): High potency (IC
~10-50 nM).[1][2] -
2-Fluoro (Target): The fluorine atom acts as a bioisostere for the ethyl group.[1][2] While it reduces steric bulk, it increases metabolic resistance to oxidation at the ortho position.[2] It typically retains nanomolar affinity but may alter kinetics due to the electron-withdrawing nature of fluorine.[1][2]
-
4.2 Secondary Context: HDAC Negative Control
In the field of epigenetics, this compound serves as a critical negative control for Entinostat (MS-275) analogs.[1][2]
-
Active Pharmacophore (Entinostat): Requires a 2-aminophenyl group to chelate the Zinc (Zn
) ion in the HDAC catalytic pocket.[1][2] -
Inactive Control (Target): The 2-fluorophenyl group cannot chelate Zinc.[1][2] Therefore, any biological activity observed with this compound is attributed to off-target effects rather than HDAC inhibition.[1][2]
4.3 Signal Transduction Diagram (TASK-1)
Figure 2: Mechanism of action for TASK-1 inhibition.[1][2] The compound binds to the channel pore, preventing potassium flow and increasing cellular excitability.[1][2][3]
Analytical Characterization Data
Researchers synthesizing this compound should expect the following spectral signatures:
-
H NMR (500 MHz, DMSO-d
):- 10.60 (s, 1H, Amide NH), 10.45 (s, 1H, Amide NH).[1][2]
- 8.40 (s, 1H, Central Ar-H2).[1][2]
- 8.00–7.90 (m, Benzoyl ortho-protons).[1][2]
- 7.60–7.20 (m, Multiplets for remaining aromatic protons).[1][2]
-
Key Feature: The 2-fluorophenyl ring protons will show complex splitting due to
F- H coupling ( ).[1][2]
- F NMR:
-
Mass Spectrometry (ESI+):
References
-
TASK-1 Inhibitor Discovery: Selective TASK-1 Inhibitor with a Defined Structure-Activity Relationship Reduces Cancer Cell Proliferation and Viability.[1][2][4] J. Med.[2][4] Chem. 2022.[2][4] Link
-
Bis-benzamide Scaffold Synthesis: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med. Chem. 2018.[2] Link
-
TASK-1-IN-1 Characterization: MedKoo Biosciences Product Data: TASK-1-IN-1 (CAS 600125-11-9).[1][2][3][5][6]Link[1][2]
-
HDAC Inhibitor SAR: Benzamide derivatives as histone deacetylase inhibitors.[2] Expert Opin.[2] Ther. Pat. 2010. Link[1][2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Benzamide, 2-fluoro-N-(4-methoxyphenyl)- [webbook.nist.gov]
- 3. medkoo.com [medkoo.com]
- 4. TASK-1-IN-1 | Others 11 | 600125-11-9 | Invivochem [invivochem.com]
- 5. 1275542-53-4|2-Amino-N-(4-(2-hydroxyethyl)phenyl)benzamide|BLD Pharm [bldpharm.com]
- 6. 787-93-9|4-Amino-N-(2,6-dimethylphenyl)benzamide|BLD Pharm [bldpharm.com]
